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molecular formula C7H9NO2 B1325115 Methyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-69-6

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1325115
M. Wt: 139.15 g/mol
InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388189B2

Procedure details

Methyl 3-methyl-1H-pyrrole-2-carboxylate (10 g, 0.07 mol, purchased at Aurora Building Blocks, reference number A00.567.027) was dissolved in 200 mL methanol and a solution of sodium hydroxide (2N, 108 mL, 0.22 mol) was added. The mixture was heated at 60° C. overnight. The solvent was evaporated and the residue was acidified to pH 2-3 with 2N hydrochloric acid. A white precipitate was formed and filtered and washed with cool water. The solid was dried in a vacuum oven to give 6.97 g (77% yield) of the desired compound. Purity 100%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(NC=C1)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cool water
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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